
2-(5-Bromo-2-methylphenyl)piperidine
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Overview
Description
2-(5-Bromo-2-methylphenyl)piperidine is an organic compound that belongs to the class of piperidines. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This compound is characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, which is further connected to a piperidine ring. The unique structure of this compound makes it an interesting subject for various chemical and pharmaceutical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-2-methylphenyl)piperidine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses palladium as a catalyst and boronic acids or esters as reagents . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process would require careful control of reaction parameters such as temperature, pressure, and the concentration of reagents to ensure high yield and purity of the final product. Additionally, the use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromo-2-methylphenyl)piperidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: As mentioned earlier, Suzuki–Miyaura coupling is a key reaction for the synthesis of this compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of polar solvents and elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperidine derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.
Scientific Research Applications
2-(5-Bromo-2-methylphenyl)piperidine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(5-Bromo-2-methylphenyl)piperidine involves its interaction with specific molecular targets and pathways The presence of the bromine atom and the piperidine ring can influence its binding affinity and selectivity towards certain receptors or enzymes
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Chloro-2-methylphenyl)piperidine
- 2-(5-Fluoro-2-methylphenyl)piperidine
- 2-(5-Iodo-2-methylphenyl)piperidine
Uniqueness
2-(5-Bromo-2-methylphenyl)piperidine is unique due to the presence of the bromine atom, which can impart distinct chemical and physical properties compared to its chloro, fluoro, and iodo analogs. The bromine atom can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various research and industrial applications.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 2-(5-Bromo-2-methylphenyl)piperidine in laboratory settings?
- Methodology : Multi-step synthesis typically involves halogenation, coupling reactions, and piperidine ring formation. Temperature control (e.g., 60–80°C for bromination), solvent selection (e.g., acetonitrile for polar intermediates), and catalysts (e.g., palladium for cross-coupling) are critical . Purification via column chromatography or recrystallization ensures high yields (>70%).
- Data Gaps : Limited kinetic data for intermediate steps require empirical optimization.
Q. How can spectroscopic techniques validate the structural integrity of this compound?
- Methodology : Use 1H-/13C-NMR to confirm aromatic proton environments (δ 7.2–7.8 ppm for bromophenyl) and piperidine ring conformation (δ 1.5–3.0 ppm). Mass spectrometry (MS) verifies molecular weight (e.g., [M+H]+ at m/z 280.08) . X-ray crystallography resolves spatial configurations if crystalline derivatives are available .
Q. What safety protocols are recommended for handling this compound?
- Guidance : Acute and chronic toxicity data are unavailable; assume hazard potential. Use fume hoods, nitrile gloves, and closed systems. Dispose of waste via halogenated solvent protocols .
Advanced Research Questions
Q. How can computational modeling predict the pharmacokinetic properties of this compound derivatives?
- Methodology : Employ QSAR models to correlate substituent effects (e.g., bromine’s electronegativity) with bioavailability. ADMET Predictor™ evaluates logP (lipophilicity), CYP450 inhibition, and blood-brain barrier penetration. For example, bulky substituents at the 2-methyl position reduce metabolic clearance .
Q. What strategies resolve low yields in intramolecular cyclization during piperidine ring formation?
- Optimization : Test protective groups (e.g., Boc for amine intermediates) to prevent side reactions. Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes vs. 6 hours) and improves yields by 15–20% . Solvent polarity adjustments (e.g., DMF → THF) may stabilize transition states .
Q. How do structural modifications at the 5-bromo or 2-methyl positions affect biological activity?
- SAR Insights : Fluorine substitution at the 5-position (as in 5-fluoro analogs) enhances receptor binding affinity (e.g., cannabinoid receptors) due to increased electronegativity . Methyl group removal reduces steric hindrance but may compromise metabolic stability .
Q. Methodological Challenges and Solutions
Q. How can researchers address contradictory data in piperidine ring conformation analysis?
- Resolution : Combine NMR coupling constants (e.g., 3JHH) with DFT calculations to distinguish axial vs. equatorial conformers. Dynamic NMR at variable temperatures detects ring-flipping barriers .
Q. What are the limitations of current synthetic routes for scaling this compound?
Properties
Molecular Formula |
C12H16BrN |
---|---|
Molecular Weight |
254.17 g/mol |
IUPAC Name |
2-(5-bromo-2-methylphenyl)piperidine |
InChI |
InChI=1S/C12H16BrN/c1-9-5-6-10(13)8-11(9)12-4-2-3-7-14-12/h5-6,8,12,14H,2-4,7H2,1H3 |
InChI Key |
UVJBLFJRBPWSCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)C2CCCCN2 |
Origin of Product |
United States |
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